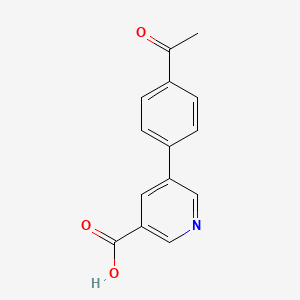

5-(4-Acetylphenyl)nicotinic acid

Description

Contextual Significance of Nicotinic Acid Derivatives in Chemical Biology and Medicinal Chemistry

Nicotinic acid and its derivatives have long been recognized for their diverse biological activities and therapeutic potential. chemistryjournal.netresearchgate.net Historically, nicotinic acid itself has been used to manage high blood lipid levels. researchgate.net Beyond this, the modification of the nicotinic acid scaffold has led to the development of derivatives with a broad spectrum of applications, including anti-inflammatory, analgesic, and antimicrobial properties. chemistryjournal.netnih.gov

The versatility of the nicotinic acid structure allows for chemical modifications at various positions on the pyridine (B92270) ring, leading to a diverse library of compounds with distinct pharmacological profiles. nih.gov Researchers have synthesized and evaluated numerous nicotinic acid derivatives for their potential to treat a range of conditions, from cardiovascular diseases to neurodegenerative disorders like Alzheimer's disease. chemistryjournal.netresearchgate.netchemimpex.com The ability to alter the chemical and physical properties of these derivatives, such as their solubility and crystal form, further enhances their potential in drug discovery and development. nih.gov

Overview of "5-(4-Acetylphenyl)nicotinic Acid" as a Research Subject

"this compound" is a specific derivative of nicotinic acid that has emerged as a subject of scientific investigation. Its structure features an acetylphenyl group attached to the 5-position of the nicotinic acid core. This particular modification introduces a ketone functional group and an additional aromatic ring, which can significantly influence the molecule's chemical properties and biological interactions.

The presence of the 4-acetylphenyl substituent makes this compound a valuable building block in the synthesis of more complex molecules. The acetyl group can serve as a handle for further chemical transformations, allowing for the creation of a diverse range of derivatives. Research into this compound is often focused on exploring its potential as an intermediate in the development of novel therapeutic agents or functional materials.

Scope and Research Objectives

The primary objective of research concerning "this compound" is to thoroughly characterize its chemical and physical properties. This includes understanding its synthesis, reactivity, and potential applications in various scientific domains. Key research goals often involve:

Developing efficient and scalable synthetic routes to produce the compound.

Investigating its chemical reactivity, particularly at the acetyl and carboxylic acid functional groups.

Exploring its potential biological activities through in vitro and in vivo screening.

Utilizing it as a scaffold for the design and synthesis of new compounds with desired properties.

This article will now delve into the detailed research findings related to "this compound," focusing on its synthesis, chemical properties, and research applications.

Chemical and Physical Properties of this compound

The fundamental characteristics of "this compound" are crucial for its application in research and synthesis. Below is a table summarizing its key properties.

| Property | Value |

| CAS Number | 1193240-66-2 |

| Molecular Formula | C14H11NO3 |

| Molecular Weight | 241.24 g/mol |

| MDL Number | MFCD17079032 |

Table 1: Key Properties of this compound. bldpharm.com

Research Applications and Synthesis

The unique structure of "this compound" lends itself to various research applications, primarily as a versatile building block in organic synthesis. The presence of both a carboxylic acid and a ketone functional group allows for a wide range of chemical modifications.

For instance, the carboxylic acid group can be converted into esters, amides, or other acid derivatives. The acetyl group, on the other hand, can undergo reactions typical of ketones, such as reduction to an alcohol or conversion to an imine. These transformations enable the creation of a library of novel compounds with potentially interesting biological activities.

The synthesis of "this compound" itself is a key area of research. Efficient and high-yielding synthetic routes are essential for making this compound readily available for further studies. While specific synthesis details for this exact compound are not extensively published in the provided search results, the synthesis of related nicotinic acid derivatives often involves cross-coupling reactions, such as the Suzuki coupling, to introduce substituents onto the pyridine ring.

Related Nicotinic Acid Derivatives in Research

The study of "this compound" is part of a broader field of research into nicotinic acid derivatives. The table below highlights some other nicotinic acid derivatives and their areas of research.

| Compound Name | Key Research Area |

| 5-(4-Fluorophenyl)nicotinic acid | Pharmaceutical development, particularly for neurological disorders. chemimpex.com |

| 4-Trifluoromethylnicotinic acid | Agrochemical and pharmaceutical precursor. google.com |

| Acipimox | Antilipolytic drug for treating dyslipidemias. nih.gov |

Table 2: Examples of Researched Nicotinic Acid Derivatives.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-acetylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)12-6-13(14(17)18)8-15-7-12/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTMAFQXAXHFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679485 | |

| Record name | 5-(4-Acetylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193240-66-2 | |

| Record name | 5-(4-Acetylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies

Established Synthetic Routes to 5-(4-Acetylphenyl)nicotinic Acid

Established methods for synthesizing this compound and its precursors often rely on building the nicotinic acid ring system through condensation reactions or by modifying a pre-existing nicotinamide (B372718) structure.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like nicotinic acid derivatives in a single step. One notable approach involves the Bohlmann-Rahtz pyridine (B92270) synthesis, which utilizes the condensation of an enamine with an ynone to form a substituted pyridine ring. While not directly yielding this compound, this method is crucial for creating precursors. For instance, the reaction of enamines with acetylenic ketones can produce a variety of substituted pyridines, which can then be further functionalized.

Another versatile MCR is the Guareschi-Thorpe condensation, which typically involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound to form a 2-pyridone. This pyridone can then be converted to the corresponding nicotinic acid derivative. These methods are foundational for creating the core pyridine structure that can be later elaborated to introduce the 4-acetylphenyl group.

A more direct approach involves the modification of a pre-formed nicotinamide scaffold. In this strategy, N-(4-Acetylphenyl)nicotinamide can serve as a key intermediate. The synthesis of this intermediate can be achieved through the acylation of 4-aminoacetophenone with nicotinoyl chloride. Subsequent hydrolysis of the amide bond under acidic or basic conditions would yield the desired this compound. This method's success hinges on the selective hydrolysis of the amide without affecting the acetyl group or the pyridine ring.

The strategic introduction of the 4-acetylphenyl group onto the pyridine ring is a key challenge. One of the most effective methods for achieving this is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a halogenated nicotinic acid derivative, such as 5-bromonicotinic acid, with 4-acetylphenylboronic acid. This reaction is highly efficient and tolerant of various functional groups, making it a preferred method for creating the C-C bond between the pyridine and phenyl rings. The starting 5-bromonicotinic acid is commercially available or can be synthesized from nicotinic acid.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| 5-Bromonicotinic acid | 4-Acetylphenylboronic acid | Pd catalyst, base | This compound |

Advanced Synthetic Strategies and Optimizations

Recent advancements in synthetic organic chemistry have led to more efficient and atom-economical methods for the synthesis of 5-arylnicotinic acids, including this compound.

Direct C-H arylation has emerged as a powerful tool for the synthesis of biaryl compounds, avoiding the need for pre-functionalized starting materials. In the context of nicotinic acids, the direct C3-arylation of the pyridine ring presents an attractive and atom-economical alternative to traditional cross-coupling reactions. This approach would involve the direct coupling of a nicotinic acid with a suitable aryl partner, such as an aryl halide or boronic acid, under the influence of a transition metal catalyst. While challenging due to the electronic nature of the pyridine ring, successful C3-arylations have been reported for various pyridine derivatives.

A highly efficient one-pot strategy has been developed for the synthesis of 5-arylnicotinic acids from pyridine-2,5-dicarboxylic acid (isocinchomeronic acid). This method involves a sequence of reactions in a single reaction vessel:

Selective Protodecarboxylation: The carboxylic acid group at the 2-position is selectively removed.

Bromination: The resulting 5-carboxypyridine is then brominated at the 5-position.

Suzuki Coupling: The in-situ generated 5-bromo-3-pyridinecarboxylic acid is then subjected to a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid, such as 4-acetylphenylboronic acid, to yield the final product.

This one-pot procedure is advantageous as it minimizes purification steps and reduces waste, making it a more sustainable and efficient route to this compound.

Catalyst Systems and Reaction Conditions

The synthesis of this compound and its precursors heavily relies on transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.

A common approach involves the coupling of a 5-halonicotinate (typically bromo- or chloro-) with 4-acetylphenylboronic acid. The efficiency of this transformation is highly dependent on the chosen catalyst system and reaction parameters. A typical Suzuki-Miyaura catalyst system consists of a palladium source, a phosphine (B1218219) ligand, and a base, all in a suitable solvent.

Catalyst Systems:

The selection of the palladium precursor and the ligand is crucial for achieving high yields and good reaction kinetics.

Palladium Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). These are often used in catalytic amounts, ranging from 0.5 to 5 mol%.

Phosphine Ligands: The choice of phosphine ligand is critical to the success of the coupling reaction. Both electron-rich and sterically hindered phosphines have been shown to be effective. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃). These ligands form active palladium(0) complexes that readily undergo oxidative addition with the aryl halide.

Reaction Conditions:

The reaction conditions are optimized to ensure the efficient formation of the desired product while minimizing side reactions.

Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

Solvent: The solvent system is chosen to solubilize the reactants and the catalyst. A mixture of an organic solvent and water is often employed. Common organic solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF). The presence of water can be beneficial for the dissolution of the base and can accelerate the transmetalation step. youtube.com

Temperature: The reaction temperature is typically elevated to ensure a reasonable reaction rate, often ranging from room temperature to the reflux temperature of the solvent. organic-chemistry.org

A representative example of a Suzuki coupling reaction to form a biaryl system similar to the target molecule is the coupling of p-bromoacetophenone with an arylboronic acid. researchgate.net In such reactions, a palladium(II) complex can be used as the catalyst in water as a green solvent. researchgate.net

| Catalyst Component | Examples | Typical Loading |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 5 mol% |

| Ligand | P(t-Bu)₃, PCy₃, SPhos, XPhos | 1 - 10 mol% |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | 2 - 3 equivalents |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, Water | - |

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be strategically designed using either convergent or divergent approaches, each offering distinct advantages.

Convergent Synthesis:

A convergent synthesis is generally the most efficient strategy for preparing this compound. This approach involves the separate synthesis of the two key structural fragments, the nicotinic acid core and the substituted phenyl ring, which are then coupled together in a late-stage reaction.

The primary example of a convergent synthesis for this target molecule utilizes the Suzuki-Miyaura cross-coupling reaction. The key steps are:

Preparation of 5-halonicotinic acid ester: Nicotinic acid can be halogenated, typically brominated, at the 5-position. The resulting 5-bromonicotinic acid is then esterified to protect the carboxylic acid and improve solubility in organic solvents for the subsequent coupling reaction.

Preparation of 4-acetylphenylboronic acid: This starting material is commercially available or can be prepared from 4-bromoacetophenone via a Grignard reaction followed by treatment with a borate (B1201080) ester and subsequent hydrolysis. youtube.com

Suzuki-Miyaura Coupling: The 5-halonicotinate ester and 4-acetylphenylboronic acid are then coupled using a palladium catalyst system as described in the previous section.

Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound.

This convergent approach is highly modular, allowing for the synthesis of various analogs by simply changing either the nicotinic acid derivative or the arylboronic acid partner.

Divergent Synthesis:

A divergent synthetic strategy begins with a common intermediate that is subsequently modified to produce a variety of related compounds, including the target molecule. This approach is particularly useful for generating a library of compounds for structure-activity relationship (SAR) studies.

A potential divergent synthesis of this compound could start from 5-phenylnicotinic acid or its ester.

Synthesis of 5-phenylnicotinic acid: This common intermediate can be synthesized via a Suzuki coupling between a 5-halonicotinate and phenylboronic acid.

Functionalization of the Phenyl Ring: The key step in this divergent approach is the introduction of the acetyl group onto the phenyl ring of 5-phenylnicotinic acid. This can be attempted through a Friedel-Crafts acylation reaction. byjus.comchem-station.commasterorganicchemistry.comorganic-chemistry.org In this reaction, acetyl chloride or acetic anhydride (B1165640) would be reacted with 5-phenylnicotinic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). byjus.comchem-station.commasterorganicchemistry.comorganic-chemistry.org

However, Friedel-Crafts acylation on a biaryl system containing a pyridine ring can present challenges, including issues with regioselectivity (acylation could occur at the ortho, meta, or para positions of the phenyl ring) and potential catalyst deactivation by the basic nitrogen of the pyridine ring. The electron-withdrawing nature of the nicotinic acid moiety can also deactivate the phenyl ring towards electrophilic aromatic substitution. Therefore, while conceptually a divergent approach, the direct acylation of 5-phenylnicotinic acid may be less efficient and more complex to control than the convergent Suzuki coupling strategy.

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis for Detailed Structural Insights

Spectroscopic methods are fundamental in determining the precise molecular architecture of "5-(4-Acetylphenyl)nicotinic acid". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

For the nicotinic acid moiety, ¹H NMR spectra would be expected to show distinct signals for the pyridine (B92270) ring protons. hmdb.cahmdb.cachemicalbook.com The proton at position 2 would likely appear at the most downfield shift, followed by the protons at positions 6 and 4. rsc.org The proton at position 5 is substituted, so no signal would be observed for it. In ¹³C NMR spectra of nicotinic acid, the carboxylic acid carbon typically appears around 167.7 ppm. rsc.orgchemicalbook.com The carbons of the pyridine ring would also show characteristic shifts. rsc.orghmdb.cachemicalbook.com

The 4-acetylphenyl group would introduce additional signals. The ¹H NMR spectrum would feature a singlet for the methyl protons of the acetyl group and a set of doublets for the para-substituted benzene (B151609) ring protons. The ¹³C NMR spectrum would show a signal for the carbonyl carbon of the acetyl group, in addition to the aromatic carbons. acs.org The specific chemical shifts would be influenced by the electronic effects of the substituents on both aromatic rings.

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Pyridine H-2 | ~9.0 | Pyridine C-2 | ~151 |

| Pyridine H-6 | ~8.6 | Pyridine C-3 (C-COOH) | ~128 |

| Pyridine H-4 | ~8.3 | Pyridine C-4 | ~139 |

| Phenyl H (ortho to acetyl) | ~8.0 | Pyridine C-5 | ~135 |

| Phenyl H (ortho to pyridine) | ~7.8 | Pyridine C-6 | ~153 |

| Acetyl CH₃ | ~2.6 | Carboxyl C=O | ~167 |

| Phenyl C-1 (C-Pyridine) | ~140 | ||

| Phenyl C-2, C-6 | ~129 | ||

| Phenyl C-3, C-5 | ~129 | ||

| Phenyl C-4 (C-Acetyl) | ~138 | ||

| Acetyl C=O | ~197 | ||

| Acetyl CH₃ | ~26 |

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound" and its conformational properties. jocpr.comresearchgate.netresearchgate.netresearchgate.netmdpi.comchemicalbook.comresearchgate.net

The FT-IR spectrum of nicotinic acid and its derivatives typically shows a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding. researchgate.netchemicalbook.com The C=O stretching vibration of the carboxylic acid usually appears as a strong band around 1700 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations of the pyridine ring are observed in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net The FT-IR spectrum of "this compound" would also be expected to show a strong C=O stretching band for the ketone group of the acetylphenyl moiety, typically in the range of 1680-1690 cm⁻¹.

Raman spectroscopy provides complementary information. For nicotinic acid, characteristic Raman bands are observed for the ring breathing modes and other skeletal vibrations. jocpr.comresearchgate.net In the case of "this compound," Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings and the acetyl group.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | FT-IR |

| Carboxylic Acid | C=O Stretch | ~1700 | FT-IR, Raman |

| Ketone | C=O Stretch | 1680-1690 | FT-IR, Raman |

| Aromatic Rings | C=C/C=N Stretch | 1400-1600 | FT-IR, Raman |

| Acetyl Group | C-H Stretch | 2850-3000 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of "this compound" by providing a highly accurate mass-to-charge ratio. This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45). libretexts.org Aromatic ketones often undergo cleavage at the bond adjacent to the carbonyl group. For "this compound", characteristic fragmentation would likely involve the loss of a methyl group from the acetyl moiety (M-15) and cleavage between the phenyl and carbonyl groups. nih.gov The fragmentation of the nicotinic acid portion could involve the loss of CO₂ from the carboxylic acid. The study of fragmentation patterns of similar structures, such as 5-acetyl-4-aryl-6-methyl-2(1H)pyridones, can offer further insights. nih.gov

Crystallographic Studies of Related Nicotinic Acid Derivatives

While direct crystallographic data for "this compound" was not found, examining the crystal structures of related nicotinic acid derivatives provides a strong foundation for understanding its solid-state architecture. nih.govnanomegas.comnih.govacs.orgnih.govnih.govuky.eduresearchgate.netresearchgate.netmdpi.comrsc.orguniupo.itmdpi.comrsc.org

Intermolecular Interactions and Packing Arrangements

The crystal packing of nicotinic acid derivatives is dominated by a network of intermolecular interactions, primarily hydrogen bonding. nih.govacs.orgnih.govrsc.orgrsc.org The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers or extended chains. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. nih.gov

Chemical Reactivity and Derivative Synthesis

Reactivity of the Nicotinic Acid Core

The nicotinic acid portion of the molecule offers two primary sites for chemical reactions: the carboxylic acid group and the pyridine (B92270) ring. Each of these can be selectively targeted to yield a wide array of derivatives.

Carboxylic Acid Functionalization

The carboxylic acid group is a versatile handle for the synthesis of numerous derivatives, primarily through esterification and amidation reactions.

Esterification: The carboxylic acid can be converted to its corresponding esters under various conditions. Acid-catalyzed esterification with alcohols is a common method. For instance, treatment with an alcohol in the presence of a strong acid catalyst like sulfuric acid can yield the desired ester. Alternatively, the nicotinic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride, which can then be reacted with an alcohol to form the ester. This two-step process is often preferred for its higher yields and milder reaction conditions for the final step.

Amidation: Similar to esterification, amidation can be achieved by reacting the carboxylic acid with an amine. Direct condensation is possible but often requires high temperatures. More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed to facilitate the formation of the amide bond at room temperature. The synthesis of nicotinamide (B372718) and its derivatives often utilizes this approach. nih.gov The formation of nicotinic acid hydrazide by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303) is another important transformation, as the resulting hydrazide can be a precursor to various heterocyclic systems.

| Reaction Type | Reagents and Conditions | Product Type | General Applicability |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl/Aryl Nicotinate (B505614) | High |

| 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base | Alkyl/Aryl Nicotinate | High | |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Nicotinamide Derivative | High |

| Hydrazide Formation | Nicotinate Ester, Hydrazine Hydrate | Nicotinohydrazide | High |

Pyridine Ring Modifications

The pyridine ring of nicotinic acid is generally electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions. Electrophilic aromatic substitution on the pyridine ring of nicotinic acid is generally difficult and requires harsh conditions, with substitution typically occurring at the 5-position. However, the existing substitution at the 5-position in the target molecule directs further functionalization to other positions.

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the functionalization of the pyridine ring. ontosight.ai For instance, a bromo-substituted nicotinic acid can be coupled with a variety of boronic acids in the presence of a palladium catalyst to introduce new aryl or heteroaryl groups. researchgate.net This methodology allows for the synthesis of a wide range of poly-substituted pyridine derivatives. researchgate.net

Transformations Involving the Acetylphenyl Moiety

The acetylphenyl part of the molecule provides two main reactive sites: the ketone group and the phenyl ring.

Ketone Group Reactivity

The acetyl group's ketone functionality is susceptible to a variety of nucleophilic addition and condensation reactions. Reduction of the ketone to a secondary alcohol can be readily achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation can be useful for modifying the electronic and steric properties of the molecule.

The ketone can also undergo reactions with amines to form imines or enamines, and with hydrazines to form hydrazones. These reactions are often reversible and can be used to introduce further functional diversity.

| Reaction Type | Reagents and Conditions | Product |

| Reduction | NaBH₄ or LiAlH₄ | 5-(4-(1-Hydroxyethyl)phenyl)nicotinic acid |

| Imine Formation | Primary Amine, Acid Catalyst | 5-(4-(1-(Alkyl/Arylimino)ethyl)phenyl)nicotinic acid |

| Hydrazone Formation | Hydrazine or Substituted Hydrazine | 5-(4-(1-(Hydrazono/Substituted hydrazono)ethyl)phenyl)nicotinic acid |

Aromatic Ring Functionalization

The phenyl ring of the acetylphenyl moiety can undergo electrophilic aromatic substitution reactions. The acetyl group is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation would be expected to occur at the positions meta to the acetyl group (i.e., the 3' and 5' positions of the phenyl ring). For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 5-(4-acetyl-3-nitrophenyl)nicotinic acid.

Synthesis of Novel Analogs and Conjugates

The diverse reactivity of 5-(4-acetylphenyl)nicotinic acid allows for the synthesis of a wide range of novel analogs and conjugates with potential applications in various fields, particularly in medicinal chemistry. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.govresearchgate.net

The synthesis of drug conjugates, such as antibody-drug conjugates (ADCs), often involves the use of bifunctional linkers that can be attached to specific functional groups on both the drug and the antibody. The carboxylic acid group of this compound is a prime site for conjugation to a linker, which can then be attached to a biomolecule.

Furthermore, the introduction of radiolabels, such as fluorine-18, into the molecule can be achieved through various synthetic strategies. For example, a precursor molecule could be designed to undergo a late-stage radiofluorination reaction. This would enable the use of the resulting radiolabeled compound as a tracer in positron emission tomography (PET) imaging studies, which are valuable tools in drug discovery and development.

The structural similarity of the nicotinic acid core to endogenous ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) also makes this scaffold interesting for the development of new therapeutics targeting these receptors. nih.govchemimpex.com The acetylphenyl moiety can be modified to explore structure-activity relationships and optimize binding affinity and selectivity for different nAChR subtypes.

Design and Synthesis of Substituted Nicotinamide-Based Derivatives

The conversion of the carboxylic acid moiety of this compound into a nicotinamide is a primary strategy for derivatization. This transformation is typically achieved through two principal methods: activation of the carboxylic acid with thionyl chloride to form an acyl chloride intermediate, or direct coupling using a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as Hydroxybenzotriazole (HOBt). mdpi.comnih.gov

The first method involves the reaction of this compound with thionyl chloride, often in an inert solvent, to yield the highly reactive 5-(4-acetylphenyl)nicotinoyl chloride. This intermediate is then reacted with a primary or secondary amine to form the corresponding nicotinamide derivative. mdpi.com The use of a base, such as triethylamine, is common in the second step to neutralize the hydrochloric acid byproduct. mdpi.com

The second, more direct one-step method utilizes a coupling agent like EDCI to facilitate the amide bond formation between this compound and an amine. nih.gov This approach is often preferred for its milder reaction conditions and broader substrate scope.

A variety of amines can be employed in these syntheses to generate a library of substituted nicotinamides. For instance, in analogous syntheses, various mono-thiocarbohydrazones have been condensed with nicotinoyl chloride to produce novel nicotinamides. mdpi.com Similarly, diarylamine-modified scaffolds have been successfully coupled with nicotinic acid derivatives using EDCI/HOBt chemistry. nih.gov

Table 1: Synthesis of Substituted Nicotinamide Derivatives (Analogous Reactions)

| Starting Nicotinic Acid | Amine/Nucleophile | Coupling Method | Product | Reference |

| Nicotinic Acid | Mono-thiocarbohydrazones | Thionyl Chloride/Amidation | Nicotinic acid hydrazides | mdpi.comresearchgate.net |

| Nicotinic Acid | Mono-thiocarbohydrazones | EDCI/HOBt | Nicotinic acid hydrazides | mdpi.com |

| Nicotinic Acid Derivatives | Diarylamine Intermediates | EDCI/HOBt | Nicotinamide derivatives with diarylamine scaffold | nih.gov |

| Substituted Nicotinic Acid | Substituted Thiophen-2-amine | Oxalyl Chloride/Amidation | N-(thiophen-2-yl) nicotinamide derivatives | mdpi.com |

Preparation of Poly-substituted/Functionalized Pyridine Analogs

Further functionalization of the pyridine ring of this compound can lead to the creation of highly substituted and complex pyridine analogs. A notable strategy for achieving this is through a one-pot protodecarboxylation–bromination–Suzuki coupling sequence, which has been successfully applied to other polysubstituted nicotinic acids. rsc.orgscispace.comresearchgate.net

This process would initiate with the selective removal of the carboxylic acid group from the pyridine ring, followed by in-situ bromination at the same position. The resulting bromo-intermediate can then undergo a palladium-catalyzed Suzuki coupling reaction with a wide range of boronic acids to introduce new aryl or heteroaryl substituents onto the pyridine core. rsc.orgscispace.com This method provides a powerful tool for generating 3,4-diarylated pyridine derivatives from nicotinic acid precursors. rsc.orgscispace.comresearchgate.net

The versatility of this approach allows for the introduction of various functional groups, significantly expanding the chemical space accessible from this compound. The choice of the boronic acid in the Suzuki coupling step is crucial for determining the final structure of the poly-substituted pyridine analog.

Table 2: Synthesis of Poly-substituted Pyridine Analogs (Analogous Reaction Strategy)

| Starting Material | Reaction Sequence | Reagents | Resulting Structure | Reference |

| Poly-substituted Nicotinic Acids | Protodecarboxylation-Bromination-Suzuki Coupling | 1. Heat 2. NBS/DBU 3. Arylboronic acid, Pd catalyst, base | Penta-substituted/functionalized 3,4-diarylated pyridines | rsc.orgscispace.comresearchgate.net |

Derivatization via Arylhydrazone Moieties

The acetyl group of this compound serves as a reactive handle for the synthesis of derivatives bearing an arylhydrazone moiety. This transformation is typically achieved by the acid-catalyzed condensation of the ketone with an arylhydrazine.

While specific examples starting from this compound are not prevalent in the literature, this reaction is a fundamental transformation in organic chemistry. The choice of the substituted arylhydrazine allows for the systematic modification of the derivative's properties.

Table 3: General Synthesis of Arylhydrazone Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Arylhydrazine | Condensation | 5-(4-(1-(2-arylhydrazono)ethyl)phenyl)nicotinic acid |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic and structural characteristics of 5-(4-Acetylphenyl)nicotinic acid at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a important method for predicting the molecular structure and electronic properties of chemical systems. For compounds structurally similar to this compound, such as other nicotinic acid derivatives, the B3LYP functional combined with a 6-311G++(d,p) or similar basis set is commonly employed for geometry optimization. nih.govmdpi.com This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface.

The optimized geometry of this compound would reveal key bond lengths, bond angles, and dihedral angles. For instance, in related nicotinic acid structures, the pyridine (B92270) ring is planar, and the carboxylic acid group may be twisted relative to the ring. The acetylphenyl group would introduce further conformational possibilities, particularly concerning the rotation around the bond connecting the two aromatic rings.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarizable and reactive. nih.gov For instance, a study on niacin (nicotinic acid) reported a HOMO-LUMO energy gap of 4.92 eV, indicating significant stability. researchgate.net The introduction of the 4-acetylphenyl substituent in this compound is expected to influence the HOMO and LUMO energy levels and thus the energy gap. The extended conjugation provided by the phenyl ring could potentially lower the energy gap compared to nicotinic acid itself, thereby increasing its reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Niacin (Nicotinic Acid) | -6.43 | -1.51 | 4.92 | researchgate.net |

| Hypothetical this compound | Data not available | Data not available | Expected to be smaller than Niacin | N/A |

Mulliken Charges, Atomic Polarizability Tensor (APT) Charges, and Molecular Electrostatic Potential (MEP) Mapping

Understanding the distribution of charge within a molecule is key to predicting its interaction with other molecules. Mulliken population analysis and Atomic Polarizability Tensor (APT) derived charges are theoretical methods to assign partial atomic charges, providing a quantitative measure of the electron distribution.

The Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge landscape of a molecule. wuxiapptec.com It is plotted on the surface of the electron density, with different colors indicating varying electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. wuxiapptec.comyoutube.com

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and acetyl groups, as well as the nitrogen atom of the pyridine ring, identifying these as potential sites for interaction with electrophiles or hydrogen bond donors. researchgate.net The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicating its acidic nature.

| Molecular Region | Predicted Electrostatic Potential | Implication |

|---|---|---|

| Carboxylic acid oxygen atoms | Negative (Red) | Site for electrophilic attack/H-bond acceptor |

| Acetyl group oxygen atom | Negative (Red) | Site for electrophilic attack/H-bond acceptor |

| Pyridine nitrogen atom | Negative (Red) | Site for electrophilic attack/H-bond acceptor |

| Carboxylic acid hydrogen atom | Positive (Blue) | Site for nucleophilic attack/H-bond donor (acidic proton) |

| Aromatic hydrogens | Neutral/Slightly Positive (Green/Light Blue) | Less reactive sites |

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior, stability, and conformational flexibility. semanticscholar.org

Investigation of Dynamic Behavior and Stability

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating the molecule in a realistic environment, such as in a solvent or interacting with a biological target, one can observe its dynamic behavior. For drug-like molecules, MD simulations are often used to assess the stability of a ligand within a protein's binding site. nih.govmdpi.com

For this compound in isolation, an MD simulation would reveal the flexibility of the molecule, particularly the rotational freedom around the single bonds connecting the carboxylic acid group and the two aromatic rings. Analysis of the trajectory from an MD simulation can provide information on the stability of different conformations by examining parameters such as the root-mean-square deviation (RMSD) and the radius of gyration over time. nih.govsemanticscholar.org A stable conformation will exhibit smaller fluctuations in these parameters.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding environment, especially the solvent. MD simulations are particularly well-suited to study these solvent effects. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to observe how the solute and solvent molecules interact and how these interactions affect the conformational preferences of the solute.

For this compound, a polar molecule, interactions with a polar solvent like water would be significant. Hydrogen bonding between the carboxylic acid group, the acetyl group, the pyridine nitrogen, and water molecules would play a crucial role in stabilizing certain conformations over others. A study on 2-substituted nicotinic acids demonstrated that the reactivity, which is linked to conformation, is influenced by the solvent environment. researchgate.net In a non-polar solvent, intramolecular interactions might become more dominant in determining the preferred conformation. MD simulations can quantify these effects by calculating properties such as the radial distribution functions of solvent molecules around specific functional groups of the solute.

Lack of Specific Research Data for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research data for the compound This compound within the requested computational and theoretical study areas.

The performed searches for molecular docking studies, binding free energy calculations (MM-GBSA), key amino acid interactions, and reactivity indices related solely to this compound did not yield specific findings. While the compound is available commercially, confirming its existence (CAS No. 1193240-66-2), it does not appear to have been the subject of dedicated computational studies that are publicly accessible. bldpharm.com

The available literature focuses more broadly on the parent compound, nicotinic acid (niacin), and its various other derivatives. researchgate.netnih.govdrugbank.com These studies explore the general pharmacophore of nicotinic agonists and their interactions with receptors. nih.govnih.gov However, this information is not specific to the 5-(4-acetylphenyl) substituent and therefore cannot be used to detail the unique computational profile of this compound without violating the directive to focus exclusively on the specified compound.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided, as the necessary data for the following sections is not present in the surveyed literature:

Reactivity Indices and Adsorption Studies

Without specific studies on this compound, any attempt to populate these sections would involve speculation or the incorrect application of data from related but distinct molecules, which would not meet the required standards of accuracy and specificity.

Biological and Pharmacological Investigations in Vitro and Mechanistic Focus

Enzyme Inhibition Studies

The structural framework of 5-(4-Acetylphenyl)nicotinic acid, featuring a nicotinic acid core substituted with a phenylacetyl group, suggests potential interactions with several key enzyme families. The following sections explore these possibilities based on research conducted on analogous compounds.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitory Activity

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels. nih.gov Its over-expression is a hallmark of many cancers, making it a significant target for anticancer drug development. nih.govnih.gov The general structure of VEGFR-2 inhibitors often includes a hinge-binding heteroaromatic portion, a spacer, and a hydrophobic tail. nih.gov

While no studies have directly assayed this compound for VEGFR-2 inhibition, research on structurally similar nicotinamides provides valuable insights. A study on N-(4-acetylphenyl)nicotinamide, the amide analog of the subject compound, involved its synthesis as a key intermediate for creating more complex derivatives designed as VEGFR-2 inhibitors. nih.gov In this study, the nicotinamide (B372718) scaffold served as the hinge-binding head. Further condensation of N-(4-acetylphenyl)nicotinamide with various hydrazides led to final compounds, some of which exhibited significant VEGFR-2 inhibitory activity. nih.gov For instance, one such derivative, D-1, showed a good IC₅₀ value against the VEGFR-2 enzyme. nih.gov

Another study designed four new nicotinamide-based derivatives as potential VEGFR-2 inhibitors. nih.gov The most potent of these, compound 6 , demonstrated an IC₅₀ of 60.83 nM for VEGFR-2 inhibition. nih.gov These findings suggest that the nicotinic acid/nicotinamide scaffold is a viable starting point for designing VEGFR-2 inhibitors. The 4-acetylphenyl group present in this compound could serve as a part of the spacer or hydrophobic tail, potentially interacting with the enzyme's active site. However, without direct experimental validation, its inhibitory activity remains speculative.

Table 1: VEGFR-2 Inhibitory Activity of Related Nicotinamide Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 11 | HepG-2 | 9.52 | 0.19 | nih.gov |

| Compound 6 | HCT-116 | 9.3 | 0.06083 | nih.gov |

| Compound 6 | HepG-2 | 7.8 | 0.06083 | nih.gov |

| Compound 8 | HCT-116 | 3.94 | 0.0554 | researchgate.net |

| Compound 8 | HepG-2 | 3.76 | 0.0554 | researchgate.net |

| Sorafenib (Control) | - | - | 0.08 | nih.gov |

This table presents data for related nicotinamide and nicotinate (B505614) derivatives, not this compound itself.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assays

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. frontiersin.org The two main isoforms, COX-1 and COX-2, are targets for non-steroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it is associated with fewer gastrointestinal side effects than non-selective or COX-1 selective inhibition. frontiersin.org

Direct studies on the COX inhibitory activity of this compound have not been identified. However, research into other novel nicotinate derivatives has shown promise in this area. A study involving the synthesis of two new series of nicotinic acid derivatives revealed highly potent COX-2 inhibitory activity. nih.gov Notably, compounds 4c and 4f from this study demonstrated selectivity indices 1.8-1.9 times higher than the well-known COX-2 inhibitor, celecoxib. nih.gov These compounds also showed significant in vivo anti-inflammatory activity with a favorable gastric safety profile. nih.gov Molecular docking studies supported these findings, indicating that these derivatives could establish more favorable interactions within the COX-2 active site compared to celecoxib. nih.gov

Given that the nicotinic acid scaffold is the basis for these potent COX-2 inhibitors, it is plausible that this compound could also exhibit activity. The nature and position of the 5-aryl substituent are critical for both potency and selectivity. The 4-acetylphenyl group would need to be evaluated experimentally to determine its specific contribution to COX enzyme binding and inhibition.

Table 2: COX Inhibition Data for Novel Nicotinate Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source |

|---|---|---|---|---|

| 3b | 0.24 | 0.03 | 8.00 | nih.gov |

| 3e | 0.21 | 0.03 | 7.00 | nih.gov |

| 4c | 0.52 | 0.03 | 17.33 | nih.gov |

| 4f | 0.48 | 0.03 | 16.00 | nih.gov |

| Celecoxib (Control) | 0.27 | 0.03 | 9.00 | nih.gov |

| Diclofenac (Control) | 0.05 | 0.02 | 2.50 | nih.gov |

This table shows data for other synthetic nicotinate derivatives. The activity of this compound has not been reported.

α-Amylase and α-Glucosidase Inhibitory Potential

Inhibitors of α-amylase and α-glucosidase are therapeutic targets for managing type 2 diabetes. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates in the gut, and their inhibition can delay glucose absorption, thereby reducing postprandial hyperglycemia. nih.gov

Several studies have explored nicotinic acid derivatives as inhibitors of these enzymes. One study synthesized a series of 5-amino-nicotinic acid derivatives and found that several compounds exhibited significant inhibitory activity against both α-amylase and α-glucosidase, with potencies comparable to the standard drug, acarbose. nih.govresearchgate.net For example, compound 4 in that study, which featured a fluorophenyl substituent, was a potent inhibitor of both enzymes. researchgate.net

More recently, a library of nicotinic acid derivatives with modifications at the 6-position was evaluated. nih.govacs.org Compounds 8 and 44 from this series showed micromolar inhibition against α-amylase, while compounds 35 and 39 were effective against α-glucosidase. nih.gov Interestingly, the most promising compounds acted through a noncompetitive inhibition mechanism, which can offer advantages over competitive inhibitors. nih.govunimi.it These findings highlight that the nicotinic acid scaffold can be effectively utilized to design inhibitors of carbohydrate-digesting enzymes. The 5-(4-Acetylphenyl) substituent would represent another structural variation on this theme, though its specific inhibitory capacity is unknown.

Table 3: α-Amylase and α-Glucosidase Inhibition by Nicotinic Acid Derivatives

| Enzyme | Compound | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) | Source |

|---|---|---|---|---|

| α-Amylase | Derivative 8 | 20.5 | ~22 (converted from µg/mL) | nih.gov |

| α-Amylase | Derivative 44 | 58.1 | ~22 (converted from µg/mL) | nih.gov |

| α-Glucosidase | Derivative 35 | 32.9 | ~21 (converted from µg/mL) | nih.gov |

| α-Glucosidase | Derivative 39 | 26.4 | ~21 (converted from µg/mL) | nih.gov |

| α-Amylase | 5-amino-nicotinic acid deriv. 4 | ~24 (converted from µg/mL) | 10.98 µg/mL | researchgate.net |

| α-Glucosidase | 5-amino-nicotinic acid deriv. 4 | ~24 (converted from µg/mL) | 10.79 µg/mL | researchgate.net |

This table presents data for various nicotinic acid derivatives. The activity of this compound has not been reported.

Nicotinate Phosphoribosyltransferase (NAPRT) Inhibition

Nicotinate phosphoribosyltransferase (NAPRT) is the rate-limiting enzyme in the Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid (NA). mdpi.com This pathway is gaining attention as a target in cancer therapy, particularly in tumors that rely on it to resist inhibitors of the primary NAD+ salvage pathway enzyme, NAMPT. sonar.ch

The search for NAPRT modulators is still in its early stages. mdpi.com Known inhibitors include simple structural analogs of nicotinic acid, such as 2-hydroxynicotinic acid (2-HNA). nih.gov Studies on hydroxylated analogs of nicotinic acid have revealed that the position of the substituent is crucial for activity. Shifting a hydroxyl group from the 2 or 4-position to the 5 or 6-position completely abolished the ability of the compounds to inhibit NAPRT. nih.gov

This high degree of positional specificity suggests that a large substituent at the 5-position, such as the 4-acetylphenyl group in this compound, would likely have a profound, and possibly inhibitory, effect on the enzyme's function. However, without empirical data, it is impossible to confirm whether it would act as an inhibitor, an activator, or have no effect. The bulky nature of the substituent might prevent it from fitting into the enzyme's active site.

Cytochrome P450 Enzyme Inhibition by Nicotinic Acid Derivatives

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. Pyridine-containing molecules are known to inhibit CYP enzymes, typically through the coordination of the pyridine (B92270) nitrogen atom with the heme iron in the enzyme's active site. nih.gov

In vitro studies have demonstrated that nicotinic acid itself can inhibit human CYP enzymes, specifically CYP2D6. nih.gov Its amide, nicotinamide, also inhibits CYP2D6, as well as CYP3A4 and CYP2E1. nih.gov The inhibitory potential and selectivity of nicotinic acid derivatives are influenced by the substituents on the pyridine ring, which affect interactions with lipophilic regions of the enzyme's binding pocket. mdpi.com

While there is no specific data on this compound, its structure as a substituted pyridine suggests it could potentially inhibit one or more CYP isoforms. The specific isoforms and the potency of inhibition would depend on how the 4-acetylphenyl group orients within the active site of different CYP enzymes.

Receptor Binding Assays and Agonist/Antagonist Profiling

The primary receptor for nicotinic acid is the G-protein coupled receptor GPR109A (also known as HM74A). arvojournals.org Activation of this receptor, which is found on adipocytes and immune cells, mediates the well-known antilipolytic and anti-inflammatory effects of niacin. arvojournals.orgmdpi.com

The binding of nicotinic acid to GPR109A has been characterized through mutagenesis and modeling studies. nih.gov Key interactions include an anchor point for the carboxylate group of the ligand with an arginine residue (Arg111) in the receptor, as well as interactions between the pyridine ring and several other amino acid residues, including a tryptophan (Trp91) and a serine (Ser178). nih.gov

For this compound, the core nicotinic acid structure required for binding to GPR109A is present. However, the large 4-acetylphenyl substituent at the 5-position would significantly alter the molecule's size and shape compared to nicotinic acid. This bulky group could sterically hinder the compound from fitting into the GPR109A binding pocket, potentially leading to low affinity or no binding at all. Conversely, it might form additional favorable interactions with the receptor, potentially acting as an agonist or an antagonist. Without specific receptor binding assays for this compound, its profile as a GPR109A ligand remains undetermined.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Interactions

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels crucial for synaptic transmission in the nervous system. researchgate.net These receptors are pentameric structures composed of various subunits, with subtypes like the neuronal α4β2 and α7 being significant targets for drug development due to their roles in cognition and neurological disorders. mdpi.comresearchgate.net The binding of agonists like nicotine (B1678760) occurs at the interface between subunits, involving key interactions with aromatic amino acid residues. mdpi.comchemrxiv.org

While nicotinic acid shares a name with nicotine, its primary receptor targets are distinct. However, the potential for derivatives to interact with nAChRs is an area of interest. For instance, phenylpiracetam, a compound also featuring a phenyl group, has been shown to bind to α4β2 nAChRs. wikipedia.org Furthermore, a compound containing a 4-acetylphenyl moiety, N-((4-acetylphenyl)carbamothioyl)pivalamide, was evaluated for its effects on acetylcholinesterase (AChE), an enzyme critical to the cholinergic system, suggesting a potential link between this chemical group and acetylcholine-related targets. nih.gov To date, specific studies detailing the direct binding affinity or functional modulation of this compound on nAChR subtypes have not been prominently reported in the available literature.

G-Protein Coupled Receptor (GPCR) Ligand Activity (e.g., HCA2)

The most well-characterized receptor for nicotinic acid and its derivatives is the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A or the niacin receptor 1. wikipedia.orgworktribe.com HCA2 is a G-protein coupled receptor (GPCR) that is highly expressed in adipocytes and immune cells like monocytes and macrophages. wikipedia.orgnih.gov Upon activation by agonists such as nicotinic acid, the receptor couples to inhibitory G-proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov This signaling cascade is the primary mechanism behind the antilipolytic and anti-inflammatory effects of niacin. nih.govnih.gov

Given that this compound is a direct derivative of nicotinic acid, it is highly anticipated to exert its biological effects through interaction with HCA2. Structure-activity relationship studies on related derivatives confirm that modifications to the nicotinic acid scaffold can modulate affinity and efficacy at the HCA2 receptor. worktribe.com The activation of HCA2 on immune cells is known to suppress inflammation, suggesting that this receptor is the likely target for any immunomodulatory properties of this compound. wikipedia.orgnih.gov

General Receptor Binding Methodologies (e.g., SPA, HTRF)

The characterization of ligand-receptor interactions for GPCRs like HCA2 often employs advanced high-throughput screening technologies such as the Scintillation Proximity Assay (SPA) and Homogeneous Time-Resolved Fluorescence (HTRF).

Scintillation Proximity Assay (SPA): This is a radioligand binding assay that avoids the need for a separation step to distinguish bound from free radioligand. In this method, receptor-containing membranes are immobilized onto SPA beads that contain a scintillant. revvity.com When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant, producing a light signal. Unbound ligands in the solution are too distant to cause a signal. SPA can be used to determine ligand affinity, binding kinetics, and for competitive binding assays to screen for new receptor ligands. revvity.com

Homogeneous Time-Resolved Fluorescence (HTRF): HTRF is a versatile, fluorescence-based technology that relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (typically a europium cryptate) and an acceptor fluorophore (like d2). nih.govnih.gov This technology can be adapted for various GPCR assays. For ligand binding, the receptor is tagged with one fluorophore and the ligand with another. nih.gov HTRF is also widely used for functional assays, such as quantifying G-protein activation by using a cryptate-labeled GTP analog and a d2-labeled antibody specific to a G-protein subunit (e.g., Gαi). revvity.comyoutube.com This allows for the direct measurement of receptor activation and its downstream signaling.

Cell-Based Assays (Excluding Human Clinical Data)

Cell-based assays provide crucial information on the biological effects of a compound at the cellular level, including its potential as a therapeutic agent.

Antiproliferative Activity in Cancer Cell Lines (e.g., MCF-7, HCT 116, HeLa)

Nicotinic acid and its derivatives have emerged as a class of heterocyclic compounds with significant potential in the development of anticancer drugs. nih.gov Numerous studies have demonstrated the antiproliferative activity of novel nicotinic acid derivatives against a variety of human cancer cell lines. nih.govnih.gov For example, certain derivatives have shown potent cytotoxicity against colon cancer (HCT-15) and prostate cancer (PC-3) cell lines. nih.gov While specific data for this compound is not available in the reviewed literature, the activity of other heterocyclic compounds and nicotinic acid analogs against common cancer cell lines provides a benchmark for potential efficacy. The role of nicotinic acid itself can be complex; in HCT116 colon cancer cells, it was found to protect against TRAIL-mediated apoptosis, indicating that the effects can be context-dependent. oncotarget.com

The following table summarizes the antiproliferative activity of various related compounds against the specified cancer cell lines.

Note: The following data is for illustrative purposes to show the range of activity for related heterocyclic and nicotinic acid derivatives, as specific IC₅₀ values for this compound were not found in the searched literature.

| Compound Type | Cell Line | IC₅₀ (µM) | Source |

| Isatin-linked chalcone | MCF-7 (Breast) | 2.88 - 62.88 | researchgate.net |

| Isatin-linked chalcone | HCT-116 (Colon) | 2.88 - 62.88 | researchgate.net |

| Isatin-linked chalcone | HeLa (Cervical) | 6.53 ± 1.12 | researchgate.net |

| ent-Clerodane diterpenoid dimer (Compound 2) | MCF-7 (Breast) | 5.2 | nih.gov |

| ent-Clerodane diterpenoid dimer (Compound 3) | MCF-7 (Breast) | 6.3 | nih.gov |

| ent-Clerodane diterpenoid dimer (Compound 2) | HCT-116 (Colon) | 6.8 | nih.gov |

| ent-Clerodane diterpenoid dimer (Compound 3) | HCT-116 (Colon) | 7.2 | nih.gov |

Inflammatory Cytokine Modulation (e.g., TNF-α, IL-1β) in Macrophage Cells

A key therapeutic action of nicotinic acid is its anti-inflammatory effect, which is highly relevant in diseases like atherosclerosis. This effect is mediated by the HCA2 receptor on immune cells. nih.gov In vitro studies using human monocytes and macrophage cell lines (like THP-1 and RAW 264.7) have shown that nicotinic acid significantly reduces the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), following stimulation with inflammatory agents like lipopolysaccharide (LPS). nih.govnih.gov

Additionally, the α7 nicotinic acetylcholine receptor (α7 nAChR), which is expressed on macrophages, plays a critical role in controlling inflammation. nih.gov Activation of this receptor inhibits the production of pro-inflammatory cytokines like TNF-α, IL-6, and Interleukin-1 beta (IL-1β). nih.gov Given that this compound is a nicotinic acid derivative, it is expected to possess similar anti-inflammatory properties, likely acting through the HCA2 receptor to suppress cytokine production in macrophages. nih.gov

Mechanisms of Cell Growth Inhibition

The anticancer effects of nicotinic acid derivatives are attributed to several mechanisms of cell growth inhibition. A primary mechanism is the induction of apoptosis, or programmed cell death. Studies on various derivatives have shown they can trigger apoptosis through the activation of caspases, which are key enzymes in the apoptotic cascade. nih.govnih.gov

Another common mechanism is the arrest of the cell cycle at specific checkpoints, such as G1 or G2/M, which prevents cancer cells from proliferating. researchgate.netresearchgate.net For some nicotinic acid derivatives, the anticancer activity has been linked to the inhibition of specific signaling pathways critical for tumor growth and survival, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, which is essential for angiogenesis. nih.gov In glioma cells, high doses of nicotinic acid have been shown to induce apoptosis by causing endoplasmic reticulum (ER) stress. techscience.com The specific mechanism for this compound has not been elucidated, but it would likely involve one or more of these established pathways for growth inhibition.

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Variation on Biological Activity

The introduction of a phenyl group at the 5-position of the nicotinic acid core creates a versatile platform for exploring the impact of further substitutions. The nature and position of substituents on this phenyl ring can dramatically influence the molecule's interaction with biological targets.

While direct and extensive SAR studies specifically centered on this compound are not abundantly available in the public domain, the broader class of nicotinic acid derivatives offers valuable insights. For instance, in the context of anti-inflammatory activity, the nature of the substituent on an aryl ring attached to the nicotinic acid scaffold has been shown to be a critical determinant of potency. Studies on related compounds have demonstrated that the presence of different functional groups can modulate the inhibition of inflammatory mediators. In a series of N-acylarylhydrazone derivatives of nicotinic acids, compounds bearing a 2-bromophenyl substituent displayed notable analgesic and anti-inflammatory activities.

In a study of thionicotinic acid analogs, the nature of the functional group on the nicotinic acid core itself significantly impacted vasorelaxant and antioxidant properties. nih.gov The carboxylic acid derivative was found to be a more potent vasorelaxant and antioxidant compared to its corresponding amide and nitrile analogs, highlighting the importance of the acidic moiety for these particular activities. nih.gov

The following table summarizes the impact of substituent variations on the biological activity of different nicotinic acid derivatives, providing a conceptual framework for understanding the potential role of the acetyl group in this compound.

Identification of Pharmacophoric Requirements for Specific Targets

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For nicotinic acid and its derivatives, the key pharmacophoric features can vary depending on the target protein.

The discovery of the G protein-coupled receptor GPR109A as a receptor for nicotinic acid has been a significant step in understanding its pharmacological effects, particularly in lipid metabolism. nih.gov For agonists of this receptor, the carboxylic acid group of nicotinic acid is a crucial pharmacophoric element, acting as a key interaction point. nih.gov

In the context of neuronal nicotinic acetylcholine receptors (nAChRs), a well-established pharmacophore model includes a cationic center (typically a protonated nitrogen) and a hydrogen bond acceptor. nih.gov The distance and spatial arrangement between these two features are critical for receptor binding and activation. While this compound itself may not be a classical nAChR agonist, the principles of this pharmacophore are relevant for designing ligands that target these receptors. The acetyl group's carbonyl oxygen could potentially serve as a hydrogen bond acceptor in such a model.

Furthermore, studies on other receptor systems highlight the importance of specific structural motifs. For instance, in a series of sulfonylpiperazine analogs acting as negative allosteric modulators of nAChRs, the position of a fluorine substituent on a phenyl ring was found to be critical for selectivity between different receptor subtypes. nih.gov This underscores how subtle changes in substitution patterns can fine-tune the interaction with specific biological targets.

The table below outlines the identified pharmacophoric requirements for different targets of nicotinic acid and related compounds.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography remains a cornerstone for the analysis of nicotinic acid and its derivatives, offering robust and reliable methods for separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like 5-(4-Acetylphenyl)nicotinic acid. The development of a successful HPLC method hinges on the careful selection of several key parameters to achieve optimal separation and detection.

Stationary and Mobile Phases:

The choice of stationary phase is critical. For a compound like this compound, which possesses both polar (carboxylic acid) and non-polar (acetylphenyl group) characteristics, reversed-phase columns, such as C18 or C8, are commonly employed. nih.gov These columns have a non-polar stationary phase, and a polar mobile phase is used to elute the analytes.

Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, offer enhanced selectivity for separating complex mixtures of ionizable compounds like pyridinecarboxylic acids. sielc.comhelixchrom.comsielc.com For instance, a Primesep 100 column, which has both cation-exchange and reversed-phase properties, can effectively separate nicotinic acid and its derivatives. sielc.comsielc.com The retention on such columns is controlled by the organic modifier concentration (e.g., acetonitrile), buffer concentration, and pH of the mobile phase. helixchrom.comsielc.com

The mobile phase composition is a crucial variable in method development. A typical mobile phase for reversed-phase HPLC consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com Gradient elution, where the mobile phase composition is changed during the analysis, is often necessary to separate compounds with a wide range of polarities. nih.govsielc.com The pH of the mobile phase is particularly important for ionizable compounds as it affects their charge and, consequently, their retention. For acidic compounds like this compound, a mobile phase with a pH below the pKa of the carboxylic acid group will result in a more retained, non-ionized form.

Detection Methods:

Ultraviolet (UV) detection is a common and straightforward method for compounds containing a chromophore, such as the pyridine (B92270) ring and the acetylphenyl group in this compound. sielc.comnih.gov The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte to maximize sensitivity. For nicotinic acid derivatives, detection is often performed at around 250-262 nm. sielc.comresearchgate.net

For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detection can be utilized, often in conjunction with post-column derivatization. researchgate.net

Sample Preparation:

Prior to HPLC analysis, sample preparation is often required to remove interfering substances and concentrate the analyte. For biological samples like plasma or tissue, protein precipitation is a common first step, often achieved by adding a solvent like acetonitrile. nih.govbevital.no Solid-phase extraction (SPE) can be used for further cleanup and concentration, providing a cleaner sample and improving the longevity of the HPLC column.

A summary of typical HPLC parameters for the analysis of related pyridinecarboxylic acids is presented in the table below.

Table 1: Illustrative HPLC Method Parameters for Pyridinecarboxylic Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Primesep 100 (mixed-mode), C18 (reversed-phase) | nih.govsielc.com |

| Mobile Phase | Acetonitrile/water gradient with a buffer (e.g., sulfuric acid, formic acid) | sielc.combevital.no |

| Detection | UV at 250 nm | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Injection Volume | 20 µL | pickeringlabs.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after conversion to a more volatile derivative.

Derivatization:

The primary challenge for GC analysis of nicotinic acid and its derivatives is their low volatility due to the presence of the polar carboxylic acid group. Derivatization is therefore a crucial step to increase volatility and improve chromatographic performance. A common derivatization strategy is silylation, where the active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group. nist.gov Another approach is esterification, for example, to form a methyl ester. nih.gov

Column Selection and Temperature Programming:

The choice of GC column depends on the polarity of the derivatized analyte. For TMS or methyl esters of nicotinic acid derivatives, a non-polar or medium-polarity column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase (e.g., HP-5ms), is often suitable. mdpi.com

Temperature programming, where the column temperature is increased during the run, is essential for separating compounds with different boiling points and for ensuring that less volatile compounds elute in a reasonable time with good peak shape. The injection temperature is also a critical parameter and needs to be optimized to ensure efficient volatilization of the derivative without causing thermal degradation. myfoodresearch.com

Detection:

Flame Ionization Detection (FID) is a universal detector for organic compounds and provides good sensitivity. nih.gov For greater specificity and structural information, Mass Spectrometry (MS) is the detector of choice.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the qualitative screening of this compound and for assessing its purity. tandfonline.com It can be used to monitor the progress of chemical reactions or to quickly check the composition of a sample. researchgate.net

Stationary and Mobile Phases:

A variety of stationary phases can be used for the TLC analysis of nicotinic acid derivatives, including silica (B1680970) gel, reversed-phase (e.g., RP-18), and polyamide plates. researchgate.netakjournals.com The choice of mobile phase is critical for achieving good separation and is dependent on the stationary phase used. For normal-phase TLC on silica gel, a mixture of a relatively non-polar solvent and a more polar solvent is used. For example, a mixture of methanol, chloroform, and acetic acid has been found suitable for separating pyridonecarboxylic acids. nih.gov For reversed-phase TLC, a more polar mobile phase, such as a mixture of water and an organic solvent, is employed. nih.gov

Visualization:

Since many nicotinic acid derivatives are colorless, a method of visualization is required. The inherent UV absorbance of the pyridine ring allows for visualization under a UV lamp, typically at 254 nm, where the compound will appear as a dark spot on a fluorescent background. researchgate.net Densitometric analysis can be performed to obtain semi-quantitative or quantitative information. researchgate.net

Table 2: TLC Systems for the Separation of Nicotinic Acid Derivatives

| Stationary Phase | Mobile Phase System | Visualization | Reference |

|---|---|---|---|

| Silica Gel 60 F254 | Methanol:Chloroform:Acetic Acid (3:1:1, v/v/v) | UV (254 nm) | nih.gov |

| Silica Gel F254 | Chloroform-Ethanol (2+3, v/v) | UV (260 nm) | researchgate.net |

| RP-18 | Varies (often aqueous/organic mixtures) | UV | researchgate.netakjournals.com |

Coupling chromatographic techniques with mass spectrometry provides a powerful analytical tool that combines the separation capabilities of chromatography with the sensitive and selective detection and structural elucidation capabilities of mass spectrometry.

GC-MS: